tert-Butyl 3-carbamoylbenzyl(methyl)carbamate
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Overview
Description
tert-Butyl 3-carbamoylbenzyl(methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a carbamoyl group, and a benzyl group attached to a methyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-carbamoylbenzyl(methyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods
Industrial production methods for carbamates often involve the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be synthesized using palladium-catalyzed reactions with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-carbamoylbenzyl(methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
tert-Butyl 3-carbamoylbenzyl(methyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl 3-carbamoylbenzyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 3-carbamoylbenzyl(methyl)carbamate include:
- tert-Butyl carbamate
- tert-Butyl methyl(3-piperidinylmethyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a tert-butyl group, a carbamoyl group, and a benzyl group. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, pharmaceuticals, and agrochemicals .
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-[(3-carbamoylphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16(4)9-10-6-5-7-11(8-10)12(15)17/h5-8H,9H2,1-4H3,(H2,15,17) |
InChI Key |
AWCFGQCMZBPQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C(=O)N |
Origin of Product |
United States |
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